![molecular formula C20H25N5O4S B2543041 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034370-10-8](/img/structure/B2543041.png)
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Benzenesulfonamides have been extensively studied for their inhibitory activity against carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, they have been explored for their potential as antimycotic agents and as ligands for metal coordination . The specific compound , while not directly mentioned in the provided papers, likely shares some of the characteristics and biological activities of the compounds that are described.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For instance, the synthesis of pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of a pyrrolidinone moiety and the introduction of methyl or halogen groups . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves acetylation and methylation steps to introduce the desired substituents onto the pyrimidine ring . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate morpholino and pyrrolopyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of dimethyl groups into the benzenesulfonamide ring can decrease binding affinity to carbonic anhydrase isoforms but increase selectivity towards a specific isoform . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network . These structural features are important for the binding and activity of the compounds and would be relevant to the analysis of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a pyridyl group can facilitate the formation of hydrogen bonds with neighboring molecules, as seen in N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide . The reactivity of the compound would be influenced by the presence of the morpholino and pyrrolopyrimidinyl groups, which could affect its ability to form hydrogen bonds or interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives can increase the affinity to carbonic anhydrases . The antimycotic activity of N-(5-pyrimidinyl)benzenesulfonamide derivatives is affected by the degree of methylation and the presence of NO2 or NH2 substituents . The physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may have unique properties that could be relevant for biological applications.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Synthesis and Biological Evaluation : A series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for their activity against Mycobacterium tuberculosis. The introduction of specific moieties was found to significantly enhance the compounds' potency, demonstrating the importance of structural modifications in developing effective antimicrobial agents (Ghorab et al., 2017).
Antitumor Properties : Compounds derived from N-(5-pyrimidinyl)benzenesulfonamide, with various substitutions, were evaluated for their activity against lymphocytic leukemia P388 but showed negligible or completely absent antitumor activity. This highlights the challenges in achieving desired biological activities through chemical modifications (Pecorari et al., 1987).
Enzyme Inhibition and Antioxidant Properties
Enzyme Inhibition : A study on benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their moderate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and skin disorders, suggesting the potential therapeutic applications of these compounds (Lolak et al., 2020).
Antioxidant Activity : The same series of benzenesulfonamides were also evaluated for their antioxidant properties using various assays. Although they showed moderate to low activities, this research contributes to the understanding of the structural requirements for antioxidant activity in sulfonamide compounds (Lolak et al., 2020).
Novel Synthetic Approaches and Structural Analysis
- Heterocyclic Compound Synthesis : Research on the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives highlighted the versatility of sulfonamide compounds in generating diverse heterocyclic structures. These compounds were screened for their antimicrobial properties, showcasing the intersection of organic synthesis and pharmacological screening (Hassan et al., 2009).
Propriétés
IUPAC Name |
3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOHVCAOKONLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
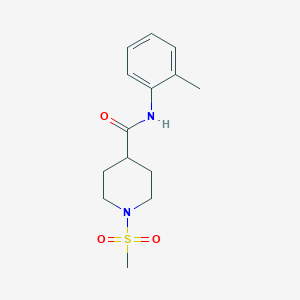
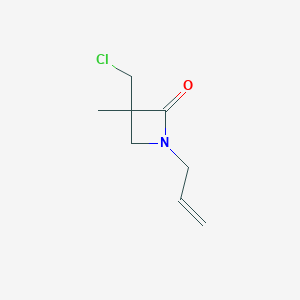
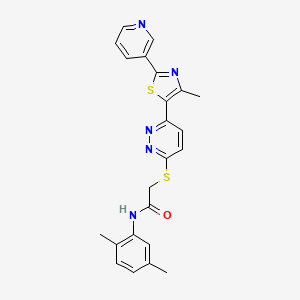

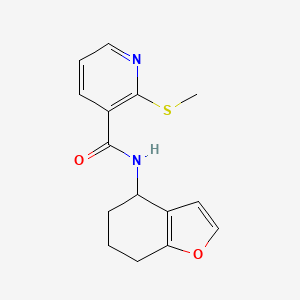
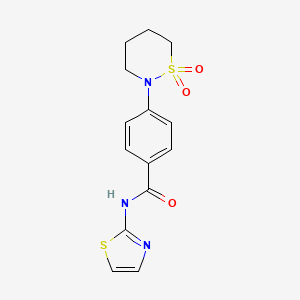
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)
